molecular formula C9H8BrF3O2S B1524357 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride CAS No. 934557-65-0

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

Cat. No. B1524357
M. Wt: 317.12 g/mol
InChI Key: ONSMWCRBEGDPIL-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents . The presence of the bromine atom makes these compounds highly reactive, as it can easily leave, allowing other groups to attach to the carbon atom .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds generally consists of a carbon atom bonded to a hydrogen atom, a bromine atom, and the rest of the molecule . The exact structure would depend on what the bromomethyl group is attached to .


Chemical Reactions Analysis

Bromomethyl compounds are often used in organic synthesis due to their reactivity . They can undergo nucleophilic substitution reactions, where the bromine atom leaves and is replaced by another group .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound . For example, they can range from being a solid to a liquid at room temperature .

Scientific Research Applications

Antiviral Activity and Drug Synthesis

Compounds derived from 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride have been explored for their antiviral activities. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, synthesized through a series of alkylation reactions, displayed significant inhibitory effects against retroviruses, highlighting their potential in antiretroviral therapy (Hocková et al., 2003).

Materials Science and Polymers

In the realm of materials science, the synthesis and characterization of various compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, have contributed to advancements in understanding molecular structures and properties. These insights facilitate the development of novel materials with specific optical, electronic, and structural characteristics (Zeyrek et al., 2015).

Organic Synthesis Methodologies

The radical reactions involving alkyl 2-bromo-2,2-difluoroacetates showcase innovative pathways to synthesize perfluoroalkylated organic compounds, demonstrating the broad utility of halogenated intermediates in constructing complex molecular architectures (Kondratov et al., 2015).

Fuel Cell Technologies

Research into polysulfone ionomers functionalized with benzoyl(difluoromethylenephosphonic acid) side chains for use as proton-conducting fuel-cell membranes exemplifies the intersection of chemistry and renewable energy technologies. These materials aim to enhance the efficiency and durability of fuel cells, a critical component in the transition to sustainable energy sources (Lafitte & Jannasch, 2007).

Enzyme Inhibition Studies

Derivatives of 2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride have also been investigated for their inhibitory effects on various enzymes. Such studies are crucial for the development of new therapeutic agents targeting specific biochemical pathways (Bayrak et al., 2019).

Safety And Hazards

Bromomethyl compounds can be hazardous due to their reactivity . They can cause burns and eye damage, and may be corrosive to metals . Proper safety precautions should be taken when handling these compounds .

properties

IUPAC Name

1-(bromomethyl)-4-methylsulfonyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2S/c1-16(14,15)7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSMWCRBEGDPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679881
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-(methylsulphonyl)benzotrifluoride

CAS RN

934557-65-0
Record name 1-(Bromomethyl)-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The titled compound is prepared analogously to 1-bromomethyl-2-chloro-4-methanesulfonyl-benzene by replacing 2-chloro-4-fluorobenzaldehyde (step 90a) with 4-fluoro-2-trifluoromethylbenzaldehyde.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a suspension of (4-methanesulfonyl-2-trifluoromethyl-phenyl)-methanol (50.3 g, 0.20 mol) in dry Et2O (400 ml), cooled to 0° C., is added PBr3 (6.5 ml, 0.07 mol) dropwise over 10 min. A sticky, thick yellow suspension forms which upon agitation and warming to room temperature changes to a fine white suspension. The reaction mixture is cooled again to 0° C. and water (200 ml) is added slowly. The suspension is neutralised at 10° C. with 4N NaOH aq (30 ml). The product is collected by filtration to give a white solid which is dried at 50° C. under high vacuum.
Quantity
50.3 g
Type
reactant
Reaction Step One
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400 mL
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solvent
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Quantity
6.5 mL
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reactant
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Quantity
200 mL
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reactant
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30 mL
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reactant
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Synthesis routes and methods III

Procedure details

(4-Methanesulfonyl-2-trifluoromethyl-phenyl)-methanol (4.87 mmol) was dissolved in 40 mL of CH2Cl2 and the resulting solution was treated with PBr3 (1 N, 4.87 mL) at 0° C. for 4 h. The mixture was partitioned between CH2Cl2 and water. The combined CH2Cl2 extracts were washed with brine, dried and evaporated. The residue was purified by flash column chromatography on silica gel (heptane/EtOAc 3:1 v/v) to afford white crystals (1.24 g, 80%).
Quantity
4.87 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.87 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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